
SCH-1473759
Overview
Description
SCH-1473759 is a dual Aurora kinase A/B inhibitor with potent activity against both Aurora kinase A (AURKA; IC50 = 4 nM) and Aurora kinase B (AURKB; IC50 = 13 nM) . Aurora kinases are critical regulators of mitosis, and their overexpression is implicated in chromosomal instability and tumorigenesis. Preclinically, it demonstrates dose- and time-dependent antitumor activity in breast, ovarian, prostate, lung, and leukemia xenograft models, achieving 50–69% tumor growth inhibition (TGI) in mice . However, its oral bioavailability is notably low (F = 0.002) due to poor absorption, attributed to suboptimal formulation .
Preparation Methods
The synthesis of SCH-1473759 involves a series of chemical reactions designed to produce a compound with high specificity and potency against Aurora kinases. The synthetic route typically includes the formation of an imidazo[1,2-a]pyrazine core, which is a key structural component of the compound. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently . Industrial production methods for this compound would likely involve scaling up these synthetic routes while maintaining strict quality control to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
SCH-1473759 undergoes various chemical reactions, including binding to Aurora A and B kinases with high affinity. The compound has an IC50 value of 4 nM for Aurora A and 13 nM for Aurora B . It also inhibits other kinases such as the Src family of kinases, Chk1, VEGFR2, and IRAK4, although with varying degrees of potency . The major products formed from these reactions are typically the phosphorylated substrates of the kinases, which are involved in the regulation of cell division and growth .
Scientific Research Applications
Cancer Treatment
- Efficacy Against Tumor Cell Lines : SCH-1473759 has shown significant anti-tumor activity against a diverse panel of tumor cell lines, including those from various tissue origins and genetic backgrounds. Studies have indicated that prolonged exposure (24 hours) is necessary for maximal induction of DNA content and inhibition of cell growth in asynchronous cells. However, when combined with taxane or kinesin spindle protein inhibitors, shorter exposure times (less than 4 hours) can also effectively induce cell death .
- Combination Therapies : The compound exhibits enhanced efficacy when used in combination with other chemotherapeutic agents, such as taxanes and kinesin spindle protein inhibitors. For instance, dosing this compound 12 hours post-taxane treatment has been shown to optimize anti-tumor activity in preclinical models . This synergistic effect suggests that this compound could improve treatment outcomes for resistant cancer types when integrated into combination therapy regimens.
Preclinical Studies
- Xenograft Models : In vivo studies using human tumor xenograft models have demonstrated dose- and schedule-dependent anti-tumor activity of this compound. At a low dose of 5 mg/kg administered via intraperitoneal injection, the compound achieved a 50% tumor growth inhibition by day 16 .
- Pharmacokinetics : Recent pharmacokinetic studies have revealed that this compound has limited oral bioavailability but maintains stability in murine plasma over time. Following oral administration, the compound exhibited a peak concentration at approximately 1 hour post-dose, with a half-life of around 70.8 minutes . These findings underscore the need for further optimization of formulation strategies to enhance bioavailability.
Case Study 1: Combination Therapy with Taxanes
In a study assessing the efficacy of this compound combined with taxanes, researchers found that the combination led to significantly enhanced cytotoxic effects on cancer cells compared to either agent alone. This study highlighted the importance of understanding drug-drug interactions to optimize therapeutic regimens for better patient outcomes .
Case Study 2: Preclinical Efficacy in Xenograft Models
Another significant study utilized xenograft models to evaluate the anti-tumor activity of this compound. The results showed that continuous dosing schedules resulted in substantial tumor growth inhibition, reinforcing the potential of this compound as an effective treatment option in oncology .
Mechanism of Action
SCH-1473759 exerts its effects by inhibiting the activity of Aurora A and B kinases, which are essential for the proper progression of cells through mitosis . By binding to these kinases, this compound prevents their phosphorylation activity, leading to the disruption of mitotic processes and ultimately resulting in cell death . The compound also accelerates the exit from mitosis in response to mitotic arrest induced by other chemotherapeutic agents, further enhancing its anti-tumor activity .
Comparison with Similar Compounds
Comparison with Similar Aurora Kinase Inhibitors
Potency and Selectivity
Compound | Target Specificity | IC50 (nM) | Off-Target Activity |
---|---|---|---|
SCH-1473759 | Pan-Aurora (AURKA/B) | 4 (AURKA), 13 (AURKB) | Src, Chk1, VEGFR2, IRAK4 |
Alisertib | AURKA-selective | 1 (AURKA) | Limited data |
Barasertib | AURKB-selective | 0.37 (AURKB) | No significant off-target activity |
PF-03814735 | Dual AURKA/B | 0.8 (AURKA), 5 (AURKB) | Weak inhibition of Flt3, FAK, TrkA |
GSK-1070916 | AURKB/C-selective | 0.03 (AURKB) | High selectivity for Aurora kinases |
Key Findings :
- This compound’s dual inhibition may offer broader antitumor effects compared to selective inhibitors like Alisertib (AURKA) or Barasertib (AURKB) .
- PF-03814735 has superior potency against AURKA (IC50 = 0.8 nM) but lower selectivity, inhibiting Flt3 and FAK .
Pharmacokinetics
Key Findings :
- This compound’s oral bioavailability is significantly lower than Alisertib or Barasertib, limiting its clinical utility without formulation improvements .
- Its short half-life (1.2 h) necessitates frequent dosing compared to Alisertib (15–20 h) .
Preclinical Efficacy
- This compound : Achieves 50% TGI at 5 mg/kg (subcutaneous, twice daily) and 69% TGI at 10 mg/kg in intermittent dosing regimens .
- Cenisertib : A multi-kinase inhibitor (AURKA/B, ABL1, AKT) with broad antitumor activity but higher toxicity risks .
Key Findings :
- This compound’s efficacy is comparable to other Aurora inhibitors but requires optimization of dosing schedules to mitigate pharmacokinetic limitations .
Biomarker Associations
- EPHA2 Methylation : High methylation of EPHA2 correlates with resistance to this compound, suggesting its utility as a predictive biomarker .
- TREX1 Methylation : Low TREX1 expression (linked to high methylation) enhances sensitivity to this compound and other Aurora inhibitors .
Key Findings :
Biological Activity
SCH-1473759 is a potent inhibitor of Aurora kinases A and B, which are critical regulators of cell division and are implicated in various cancers. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound is an imidazo-[1,2-a]pyrazine derivative that exhibits significant inhibitory activity against Aurora kinases. It has an IC50 of 25 nM for inhibiting phosphorylated histone H3 (phos-HH3), indicating its effectiveness in disrupting mitotic processes in cancer cells. The compound demonstrates high aqueous solubility (11.4 mM) and a low Kd of 0.02 nM for Aurora A and 0.03 nM for Aurora B, making it a promising candidate for intravenous administration .
Table 1: Inhibitory Potency of this compound
Target Kinase | IC50 (nM) | Kd (nM) |
---|---|---|
Aurora A | 25 | 0.02 |
Aurora B | 25 | 0.03 |
Src family kinases | <10 | N/A |
Chk1 | 13 | N/A |
VEGFR2 | 1 | N/A |
IRAK4 | 37 | N/A |
Pharmacokinetics and Toxicology
In pharmacokinetic studies involving tumor-bearing mice, this compound demonstrated favorable absorption and distribution characteristics. The maximum tolerated dose (MTD) was determined to be below the threshold that caused significant body weight loss (≥20%) or lethality. The compound was administered at doses ranging from 50 mg/kg to 100 mg/kg biweekly .
Table 2: Pharmacokinetic Parameters of this compound
Species | Clearance (mL/min/kg) | Half-life (hours) | Protein Binding (%) |
---|---|---|---|
Rodents | High | Moderate | 87 |
Dog | Moderate | Moderate | 87 |
Monkey | Moderate | Moderate | 84 |
Human | Moderate | Moderate | 85 |
1. Small Cell Lung Cancer (SCLC)
A study highlighted the potential of this compound in treating small cell lung cancer (SCLC). Increased DNA methylation levels were associated with enhanced sensitivity to Aurora kinase inhibitors, including this compound. This correlation suggests that epigenetic modifications may influence the efficacy of targeted therapies in SCLC .
2. Combination Therapy Efficacy
In combination with taxanes and KSP inhibitors, this compound exhibited enhanced antitumor activity in various preclinical models. The compound's ability to synergize with other chemotherapeutic agents underscores its potential in combination therapy strategies for more effective cancer treatment .
Research Findings on Chemosensitivity
Recent epigenome-wide studies have shown that DNA methylation patterns can predict the response to this compound among SCLC cell lines. Specifically, the gene TREX1, which is involved in DNA sensing pathways, was found to correlate with chemosensitivity to Aurora kinase inhibitors . This finding emphasizes the importance of personalized medicine approaches based on genetic and epigenetic profiling.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying SCH-1473759 in preclinical plasma samples?
A robust UHPLC-MS/MS method has been developed for this compound quantification in murine plasma. Key parameters include:
- Sample preparation : Liquid-liquid extraction using ethyl acetate with alisertib as an internal standard, followed by reconstitution in H2O/ACN (60:40) .
- Chromatography : Waters ACQUITY UPLC® system with an HSS PFP C18-A column (2.0 × 50 mm, 1.7 µm), isocratic elution (0.1% formic acid in water/acetonitrile) at 0.3 mL/min .
- Validation : Linear range of 0.5–2500 ng/mL (R² = 0.9953), accuracy ±15%, and precision meeting FDA guidelines. Low extraction matrix effects allow an LLOQ of 0.5 ng/mL .
Q. What are the critical pharmacokinetic parameters of this compound in murine models?
Key findings from oral administration (20 mg/kg) in SCID mice:
- Absorption : Poor bioavailability (F = 0.002), with CMAX = 34 ng/mL at 1 hour post-dose .
- Elimination : Single-phase kinetics with t1/2 ≈ 1.2 hours, consistent with intravenous studies .
- Exposure : AUC = 0.1289 ± 0.02 h·µM, significantly lower than intravenous dosing (AUC = 0.90 h·µM at 2.5 mg/kg) .
Q. How should researchers optimize stability testing for this compound in biological matrices?
Stability assessments include:
- Short-term : 3-hour incubation at 37°C showed minimal degradation in plasma .
- Freeze-thaw : Three cycles caused negligible changes in mid/high concentrations but +32% variability in low concentrations (1.5 ng/mL) due to evaporation .
- Pre-analytical storage : Samples stored at -80°C with 20% 2-hydroxypropyl-β-cyclodextrin to prevent aggregation .
Advanced Research Questions
Q. How does this compound’s mechanism of action inform combination therapy design with taxanes or KSP inhibitors?
Synergy with taxanes (e.g., docetaxel) arises from:
- Mitotic arrest acceleration : this compound shortens taxane-induced mitotic arrest, enhancing endoreduplication and apoptosis. Dosing 12 hours post-taxane maximizes efficacy .
- Dose optimization : In A2780 ovarian xenografts, 5 mg/kg (subcutaneous, BID) achieved 50% tumor growth inhibition (TGI); 10 mg/kg (intermittent dosing) increased TGI to 69% .
Q. What methodological strategies address this compound’s low oral bioavailability in preclinical models?
Potential solutions include:
- Formulation refinement : Testing alternative solubilizing agents (e.g., lipid-based carriers) to improve absorption .
- Dosing route comparison : Subcutaneous administration achieves higher exposure (AUC = 0.90 h·µM at 2.5 mg/kg) than oral dosing .
- Pharmacokinetic modeling : Use Bailer’s method for AUC calculations to prioritize compounds with favorable bioavailability early in development .
Q. How can contradictions between in vitro potency (IC50) and in vivo efficacy (TGI) be resolved?
Discrepancies may stem from:
- Tumor microenvironment factors : Hypoxia or stromal interactions reducing drug penetration .
- Dosing schedules : Intermittent regimens (5 days on/5 days off) improve tolerability and efficacy vs. continuous dosing .
- Biomarker integration : EPHA2 hypomethylation correlates with resistance; pre-screening tumors for EPHA2 status could stratify responders .
Q. What experimental approaches validate this compound’s selectivity across kinase families?
- Kinase profiling : this compound exhibits >10× selectivity for Aurora A/B (IC50 = 4–13 nM) over 34 off-target kinases (e.g., Src, Chk1) .
- Binding assays : Direct Kd measurements (20 nM for Aurora A, 30 nM for Aurora B) confirm target engagement .
- Phenotypic validation : Endoreduplication and polyploidy in treated cells confirm on-target Aurora inhibition .
Q. Methodological Considerations
- Data reproducibility : Detailed protocols for UHPLC-MS/MS (column specifications, MRM transitions) enable cross-lab validation .
- Ethical compliance : All murine studies followed NCI Animal Care and Use Committee guidelines, emphasizing humane endpoints and sample size justification .
- Statistical rigor : Use non-linear regression for IC50 calculations and ANOVA for comparing dosing regimens .
Properties
IUPAC Name |
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8OS/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGZQGXELRMGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648851 | |
Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094069-99-4 | |
Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.